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Compound of Interest

Compound Name: I-CBP112 hydrochloride

Cat. No.: B2515675

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of I-CBP112 hydrochloride with other
alternative CBP/p300 inhibitors, supported by experimental data and detailed protocols. The
aim is to offer an objective resource for validating the on-target effects of this potent and
selective chemical probe.

Introduction to I-CBP112 Hydrochloride and its
Target

I-CBP112 hydrochloride is a potent and selective inhibitor of the bromodomains of the
homologous transcriptional coactivators, CREB-binding protein (CBP) and p300.[1][2] These
proteins are crucial epigenetic regulators that play a pivotal role in controlling gene expression
through their histone acetyltransferase (HAT) activity and their function as scaffolds for the
assembly of transcriptional machinery. The bromodomain of CBP/p300 specifically recognizes
and binds to acetylated lysine residues on histones and other proteins, a key step in
transcriptional activation. By competitively binding to the acetyl-lysine binding pocket of the
CBP/p300 bromodomain, I-CBP112 disrupts this interaction, leading to the modulation of gene
expression.[2][3] Dysregulation of CBP/p300 activity has been implicated in various diseases,
including cancer, making their bromodomains attractive therapeutic targets.[4]

Comparative Analysis of CBP/p300 Inhibitors
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The on-target effects and potency of I-CBP112 hydrochloride are best understood in the
context of other available CBP/p300 inhibitors. This section provides a comparative overview of
[-CBP112 and other notable compounds targeting either the bromodomain or the HAT domain
of CBP/p300.

Quantitative Data Summary

The following table summarizes the key biochemical and cellular potencies of I-CBP112
hydrochloride and selected alternative inhibitors.
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other
HATSs.

Signaling Pathway and Mechanism of Action

CBP/p300 are critical co-activators in multiple signaling pathways that regulate gene
transcription. They are recruited to chromatin by DNA-binding transcription factors. Once
recruited, their intrinsic HAT activity acetylates histones, leading to a more relaxed chromatin
structure that is accessible to the transcriptional machinery. The bromodomain of CBP/p300
recognizes these acetylated lysines, further stabilizing the transcriptional complex and
promoting gene expression. I-CBP112 acts by competitively binding to the bromodomain's
acetyl-lysine binding pocket, thereby preventing the "reading" of these epigenetic marks and
disrupting the downstream transcriptional activation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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